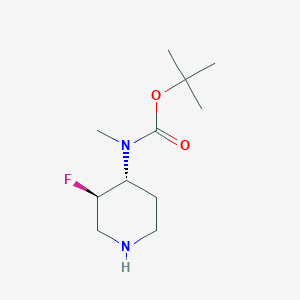

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

描述

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester is a fluorinated piperidine derivative featuring a tert-butyl carbamate protective group. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . Its trans configuration ensures stereochemical specificity, which is critical for interactions with biological targets. The fluorine atom at the 3-position enhances electronegativity, influencing both chemical reactivity and metabolic stability .

属性

IUPAC Name |

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCKWWMMIKCCKU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthetic preparation of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester typically involves:

- Starting from piperidin-4-yl-carbamic acid tert-butyl ester (4-Boc-aminopiperidine).

- Introduction of the fluorine atom at the 3-position of the piperidine ring.

- Protection of the amine group using tert-butyl carbamate (Boc group).

- Use of coupling reactions such as Suzuki coupling for further functionalization.

Key Reaction Steps and Conditions

Boc Protection of Piperidin-4-yl Amine

- The starting material, piperidin-4-yl-carbamic acid tert-butyl ester, is prepared by reacting piperidine with di-tert-butyl dicarbonate under mild conditions.

- The Boc group protects the amine functionality to prevent side reactions during fluorination or coupling steps.

- Typical conditions: Room temperature, dichloromethane (DCM) solvent, presence of a base like N-ethyl-N,N-diisopropylamine or potassium carbonate.

Fluorination at the 3-Position

- Fluorination is achieved via nucleophilic substitution or electrophilic fluorination methods.

- A common approach involves using fluorinated derivatives or fluorinating agents in the presence of bases such as potassium carbonate.

- Example: Reaction of protected piperidine with fluorinated derivatives in acetonitrile at 20°C for 4 hours yields the fluorinated intermediate with about 84% yield.

Suzuki Coupling for Functionalization

- For further derivatization, Suzuki coupling is employed using boronic acid derivatives.

- Example: Formation of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid as an intermediate.

- Conditions involve palladium catalysts, bases, and solvents like DMF or ethyl acetate, with heating (e.g., 50°C for 3 days).

- This step allows the attachment of various aromatic or heteroaromatic groups to the piperidine scaffold.

Representative Experimental Data

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Piperidin-4-yl amine + di-tert-butyl dicarbonate | DCM | Room temp (20°C) | 1 h | 84% | Inert atmosphere, base (e.g., N-ethyl-N,N-diisopropylamine) |

| Fluorination | Fluorinated derivative + K2CO3 | Acetonitrile | 20°C | 4 h | 84% | Monitored by TLC & LCMS |

| Suzuki Coupling | Boronic acid derivative + Pd catalyst + base | DMF or EtOAc | 50°C | 3 days | Variable (e.g., 70%) | Purification by column chromatography |

| Carbamate Coupling | Carbonyldiimidazole + tert-butyl piperidin-4-ylcarbamate | DMF, EtOAc | 50°C | 3 days | High yield | Purification by extraction and chromatography |

Purification and Characterization

- Purification is typically done by flash column chromatography using solvent systems such as ethyl acetate/heptane or dichloromethane/methanol.

- Characterization includes:

- NMR spectroscopy (1H and 13C) showing characteristic chemical shifts for Boc group and fluorinated piperidine ring.

- Mass spectrometry (ESI-MS) confirming molecular ion peaks (e.g., (M+Na)+ at m/z 442).

- TLC and LC-MS monitoring for reaction completion and purity.

Detailed Research Findings

- The preparation of tert-butyl piperidin-4-ylcarbamate derivatives with fluorine substitution at the 3-position has been optimized to achieve high yields (up to 84%) under mild conditions and inert atmosphere to prevent side reactions.

- Use of bases like potassium carbonate and N-ethyl-N,N-diisopropylamine facilitates nucleophilic substitution and coupling reactions effectively.

- Suzuki coupling remains a versatile method for further functionalization, allowing the introduction of diverse substituents.

- The Boc protecting group is stable under the reaction conditions employed and can be removed later if necessary.

- Reaction times vary from 1 hour for Boc protection to several days for coupling reactions, depending on the step and reagents used.

- The use of molecular sieves and inert atmosphere (nitrogen or argon) improves reaction efficiency and product purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Piperidine + di-tert-butyl dicarbonate + base | DCM | 20 | 1 hour | 84 | Inert atmosphere, mild conditions |

| Fluorination | Fluorinated derivative + K2CO3 | Acetonitrile | 20 | 4 hours | 84 | Monitored by TLC & LCMS |

| Carbamate Coupling | Carbonyldiimidazole + protected piperidine | DMF, EtOAc | 50 | 3 days | High | Purification by extraction/chromat. |

| Suzuki Coupling | Boronic acid derivative + Pd catalyst + base | DMF or EtOAc | 50 | 3 days | 70 | Enables further functionalization |

化学反应分析

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

科学研究应用

Pharmaceutical Development

The compound is primarily recognized as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that enhance pharmacological activity.

Case Study: Synthesis of Antidepressants

Research published in the Journal of Medicinal Chemistry explored derivatives of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester for their antidepressant properties. The study demonstrated varying levels of efficacy in animal models, indicating that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The unique chemical structure of this compound also makes it suitable for agrochemical development, particularly as a pesticide or herbicide.

Case Study: Herbicidal Efficacy

Field trials conducted by agricultural chemists tested formulations containing this compound against common weeds. Results showed significant reductions in weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Synthesis Processes

The synthesis of this compound has been documented in various patents and research articles. The process typically involves the use of piperidine derivatives and carbamate formation techniques, which allow for the introduction of functional groups that enhance biological activity.

Example Synthesis Reaction

A representative synthesis may involve the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions to yield the desired carbamate structure.

作用机制

The mechanism of action of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

相似化合物的比较

Stereoisomeric Analog: cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

- Structural Differences : The cis isomer (CAS: 1376609-34-5) differs in the spatial arrangement of the fluorine and methyl-carbamate groups on the piperidine ring .

Physicochemical Properties :

Property trans-Isomer cis-Isomer Molecular Weight (g/mol) 232.30 232.30 Melting Point/Stability Higher thermal stability Lower thermal stability Solubility Improved in polar solvents Reduced polarity The trans isomer exhibits superior stability due to reduced steric strain, making it more suitable for prolonged storage and synthetic applications .

Substituent Variants: tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

Fluorinated Piperidine Derivatives: trans-tert-Butyl 4-fluoropiperidin-3-ylcarbamate

- Structural Differences: Fluorine is positioned at the 4-position instead of the 3-position (CAS: N/A; synonyms: PB35078, SB20233) .

- Synthetic routes for 4-fluoro derivatives often require distinct catalytic conditions (e.g., palladium-mediated fluorination) .

Heterocyclic Derivatives: [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

- Structural Differences : Incorporates a pyrimidine ring at the 1-position of the piperidine (CAS: N/A) .

- Applications :

- The pyrimidine moiety enhances π-π stacking interactions, making this compound a preferred intermediate in kinase inhibitor synthesis.

- Molecular Weight: 335.40 g/mol (higher due to the pyrimidine group) .

生物活性

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its antibacterial and anticancer properties, based on diverse sources of research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring with a fluorine substituent at the 3-position and a tert-butyl carbamate moiety. Its molecular formula is , and it possesses several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 229.28 g/mol |

| Log P (octanol-water partition coefficient) | 2.5 |

| Solubility | High |

| Absorption | High |

| BBB Permeability | Yes |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

The compound exhibits strong bactericidal activity, primarily through the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential. This mechanism has been confirmed through in vitro assays that demonstrate its effectiveness at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

Case Studies

- Study on MRSA and VRE :

- Selectivity Testing :

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential.

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound could induce apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells .

Research Findings

- Cytotoxicity Assays : The compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential role in cancer therapy.

- Apoptosis Induction : Studies showed that treatment with this compound resulted in significant apoptosis induction in tumor cell lines .

Summary of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Antibacterial | High | Effective against MRSA and VRE; low cytotoxicity |

| Anticancer | Moderate to High | Induces apoptosis in cancer cell lines; CDK inhibition |

常见问题

Q. What are the common synthetic routes for preparing trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester?

The compound is typically synthesized via multi-step routes involving:

- Suzuki coupling : A boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) reacts with a pyridyl or aryl halide under palladium catalysis to form a biaryl intermediate .

- Hydrogenation : The intermediate undergoes selective hydrogenation to reduce unsaturated bonds or remove protective groups, yielding the final trans-configured piperidine derivative .

- Deprotection strategies : Trifluoroacetic acid (TFA) is commonly used to cleave the tert-butyl carbamate (Boc) group during intermediate steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. For example, trans isomers exhibit distinct coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in piperidine rings) .

- HPLC-MS : Validates purity and molecular weight, especially when analyzing intermediates in multi-step syntheses (e.g., LCMS m/z 757 [M+H]+ observed in analogous compounds) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?

- Stability : The Boc group protects amines from undesired reactions during synthesis and enhances solubility in organic solvents. It is stable under basic conditions but labile in acidic media (e.g., TFA) .

- Thermal stability : Tert-butyl esters decompose cleanly at elevated temperatures (200–300°C), releasing isobutylene, which is useful in polymer chemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Isomer differentiation : Use NOESY or ROESY experiments to confirm trans vs. cis configurations in piperidine rings. For example, trans substituents show NOE correlations between axial protons and adjacent equatorial groups .

- Solvent effects : Record spectra in deuterated DMSO or CDCl₃ to identify solvent-induced shifts, particularly for labile protons (e.g., NH in carbamates) .

- Dynamic processes : Variable-temperature NMR can detect ring-flipping or conformational changes in piperidine derivatives .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve Suzuki coupling efficiency. For example, yields >90% are achievable under inert atmospheres at 100°C .

- Protecting group compatibility : Sequential deprotection (e.g., Boc removal after hydrogenation) minimizes side reactions. Use orthogonal protecting groups for amines and alcohols .

- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) or preparative HPLC isolates stereoisomers .

Q. What role does the fluorine substituent play in the molecule’s reactivity and bioactivity?

- Electron-withdrawing effects : The 3-fluoro group on the piperidine ring increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions or hydrogen bonding in biological targets .

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, enhancing pharmacokinetic profiles in drug candidates .

- Stereoelectronic tuning : Fluorine’s small size and high electronegativity influence conformational preferences, as seen in analogues with improved receptor binding .

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Model transition states for key reactions (e.g., hydrogenation or Suzuki coupling) to predict regioselectivity and stereochemical outcomes .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications for enhanced activity .

- Solvent modeling : COSMO-RS predicts solubility and stability in different solvents, optimizing reaction conditions .

Methodological Notes

- Contradiction management : Conflicting NMR or LCMS data should be cross-validated with alternative techniques (e.g., IR for functional groups) or independent syntheses .

- Safety protocols : Handle fluorinated intermediates and TFA in fume hoods with appropriate PPE (gloves, goggles) due to their corrosive and toxic nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。